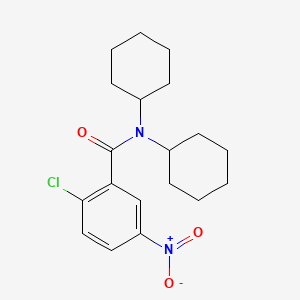![molecular formula C18H15BrClNO2 B5214182 8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline](/img/structure/B5214182.png)
8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline, also known as BRQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BRQ is a quinoline derivative, and its chemical structure is similar to that of quinine, which is a well-known antimalarial drug. In
Mecanismo De Acción
The mechanism of action of 8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit cell migration and invasion, which are processes that are involved in cancer metastasis. Additionally, this compound has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline in lab experiments is its potential as a therapeutic agent. Its antitumor, antiviral, and antimicrobial properties make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is the lack of understanding of its mechanism of action, which hinders its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide a better understanding of its potential applications as a therapeutic agent. Another direction is to test this compound in animal models to evaluate its efficacy and safety. Additionally, the development of analogs of this compound may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline involves the reaction of 8-hydroxyquinoline with 4-bromo-2-chlorophenol and 3-chloropropylamine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. After the reaction is complete, the product is purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline has been found to have potential applications in the field of medicine. It has been shown to have antitumor, antiviral, and antimicrobial properties. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been tested against the herpes simplex virus and has shown antiviral activity. This compound has also been tested against various bacteria and fungi and has shown antimicrobial activity.
Propiedades
IUPAC Name |
8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO2/c19-14-7-8-16(15(20)12-14)22-10-3-11-23-17-6-1-4-13-5-2-9-21-18(13)17/h1-2,4-9,12H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDPHICAGDIEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=C(C=C(C=C3)Br)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline](/img/structure/B5214099.png)


![2,2-diphenyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5214109.png)
![1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol](/img/structure/B5214111.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-methyl-2-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214122.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214127.png)
![N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5214132.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5214134.png)
![3-methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5214141.png)
![3-[(2,4-dinitrophenyl)(methyl)amino]propanenitrile](/img/structure/B5214150.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5214157.png)
![N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5214172.png)
